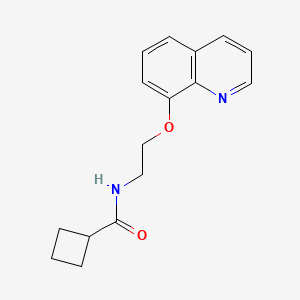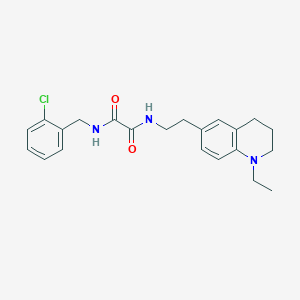
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.3263 . This compound features a quinoline moiety linked to a cyclobutanecarboxamide group via an ethyl bridge. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
准备方法
The synthesis of N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the quinoline moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the ethyl bridge: The quinoline derivative is then reacted with an appropriate ethylating agent to introduce the ethyl bridge.
Cyclobutanecarboxamide formation: The final step involves the reaction of the ethylated quinoline derivative with cyclobutanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
化学反应分析
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline moiety to tetrahydroquinoline derivatives.
科学研究应用
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new quinoline-based derivatives with potential biological activities.
Biology: It can be employed in studies investigating the biological activities of quinoline derivatives, such as their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting various diseases, including infections and cancers.
Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide is likely related to its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they may interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .
相似化合物的比较
N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer activities.
Quinoline N-oxides: Compounds with enhanced biological activities due to the presence of the N-oxide group.
Tetrahydroquinoline derivatives: Reduced forms of quinoline that may exhibit different biological properties.
The uniqueness of this compound lies in its specific structure, which combines the quinoline moiety with a cyclobutanecarboxamide group, potentially leading to distinct biological activities and applications.
属性
IUPAC Name |
N-(2-quinolin-8-yloxyethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-5-1-6-13)18-10-11-20-14-8-2-4-12-7-3-9-17-15(12)14/h2-4,7-9,13H,1,5-6,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCBEFOBBXCUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)




![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2969853.png)
![N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)naphthalene-1-carboxamide](/img/structure/B2969854.png)



![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2969864.png)
![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2969865.png)
